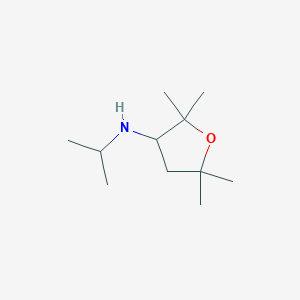

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine

Description

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine is a substituted oxolane (tetrahydrofuran derivative) featuring four methyl groups at the 2 and 5 positions of the ring and an isopropylamine substituent at position 3. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of ~185.3 g/mol.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-N-propan-2-yloxolan-3-amine |

InChI |

InChI=1S/C11H23NO/c1-8(2)12-9-7-10(3,4)13-11(9,5)6/h8-9,12H,7H2,1-6H3 |

InChI Key |

QCVAPNHONACYAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CC(OC1(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane with isopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine with key analogs:

Key Observations:

- Core Ring System: The target compound and its methoxy-substituted analog () share an oxolane backbone, whereas MTSSL () uses a pyrroline ring. Pyrroline’s conjugated double bond and nitroxide radical make MTSSL suitable for electron paramagnetic resonance (EPR) studies, unlike the non-radical oxolane derivatives .

- Substituent Effects: The isopropylamine group in the target compound provides moderate hydrophobicity and steric bulk. MTSSL’s methanethiosulfonate group enables covalent bonding to cysteine residues in proteins, a critical feature for bioconjugation .

Stability and Physicochemical Properties

- Thermal Stability : The methoxy-substituted analog () may exhibit higher boiling points than the target compound due to increased polarity, though data are unavailable.

- Solubility :

- The target compound’s isopropyl group favors organic solvents (e.g., chloroform, ether).

- MTSSL’s polar methanethiosulfonate group improves water solubility for biological applications .

Biological Activity

2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine, also known by its CAS number 1512974-05-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

- Molecular Formula: C11H23NO

- Molecular Weight: 185.31 g/mol

- Structure: The compound features a tetrahydrofuran ring with two methyl groups at positions 2 and 5 and an isopropyl amine side chain at position 3.

Biological Activity Overview

Research indicates that 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine exhibits various biological activities, including:

- Antioxidant Properties: It may reduce oxidative stress by scavenging free radicals.

- Neuroprotective Effects: Potential to protect neuronal cells from damage in neurodegenerative diseases.

- Anti-inflammatory Activity: Inhibition of inflammatory pathways has been observed in some studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: By donating electrons to free radicals, the compound reduces oxidative damage to cells.

- Modulation of Signaling Pathways: It may interact with key signaling pathways involved in inflammation and apoptosis.

- Neuroprotective Pathways: It could enhance mitochondrial function and reduce apoptosis in neuronal cells.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Alzheimer's Disease

A study explored the neuroprotective effects of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine in a mouse model of Alzheimer's disease. The findings indicated that treatment with the compound resulted in:

- Reduced levels of amyloid-beta plaques.

- Improved cognitive function as measured by maze tests.

These results suggest that the compound may be a promising candidate for further research into therapeutic applications for neurodegenerative diseases .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures exposed to lipopolysaccharide (LPS). This suggests its potential utility in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.